molecular formula C20H22F2N4O3 B5563138 N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No. B5563138
M. Wt: 404.4 g/mol
InChI Key: ROQBHHZRXYTTID-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide represents a compound within the imidazo[1,2-a]pyrazine class, notable for its complex structure and potential applications in various fields of chemistry and materials science. This class of compounds is known for its diverse biological activities, which has prompted considerable interest in their synthesis and characterization.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyrazine derivatives involves multiple steps, including condensation reactions, microwave irradiation conditions, and reactions under specific catalysts like Cu2O and K2CO3. These methods have been applied to synthesize a variety of N-arylimidazo[1,2-a]pyrazine-2-carboxamides with significant antimicrobial activity, indicating the potential for synthesizing the specific compound through similar multi-step synthetic routes (Jyothi & Madhavi, 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives is typically elucidated using spectral (IR, 1H and 13C NMR, and MS) and analytical data. This allows for the detailed characterization of the synthesized compounds, providing insights into their molecular frameworks and potential reactive sites for further chemical reactions (Jyothi & Madhavi, 2019).

Scientific Research Applications

Molecular Interactions and Supramolecular Structures

The compound's interaction with other molecules, particularly through hydrogen bonds, plays a significant role in the formation of larger molecular architectures. Strong N–H⋯O, O–H⋯O hydrogen bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions are commonly observed in crystal structures. These interactions are crucial for assembling individual molecules into complex supramolecular structures. Specifically, the C–H⋯F interactions help convert two-dimensional networks into three-dimensional structures, emphasizing the importance of fluorine atoms in molecular design and engineering (Wang et al., 2014).

Antimicrobial and Anticancer Properties

The compound and its derivatives have been explored for their antimicrobial properties. Novel bis-α,β-unsaturated ketones and nicotinonitrile derivatives show significant antimicrobial activity, highlighting the potential of these molecules in developing new antimicrobial agents (Altalbawy, 2013). Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising anticancer activity against human breast adenocarcinoma cell lines, suggesting their potential in cancer therapy (Abdellatif et al., 2014).

Synthetic Applications

The compound's structure serves as a building block for various synthetic applications, including the development of new pyrazole and pyrimidine derivatives. Such synthetic versatility is crucial for designing molecules with specific properties for use in medicinal chemistry and materials science. The synthesis of trifluoromethylazoles and determination of their pKa values through 19F NMR spectroscopy exemplify the compound's role in developing novel fluorinated heterocycles, which are of interest due to their unique properties and potential applications (Jones et al., 1996).

properties

IUPAC Name

N-(2,2-difluoroethyl)-6-(2,5-dimethylfuran-3-yl)-7-(3-methylbut-2-enyl)-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3/c1-11(2)5-6-26-16(14-7-12(3)29-13(14)4)10-25-9-15(24-18(25)20(26)28)19(27)23-8-17(21)22/h5,7,9-10,17H,6,8H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQBHHZRXYTTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=CN3C=C(N=C3C(=O)N2CC=C(C)C)C(=O)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-difluoroethyl)-6-(2,5-dimethyl-3-furyl)-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

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